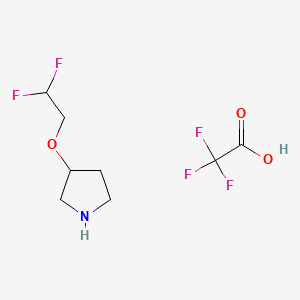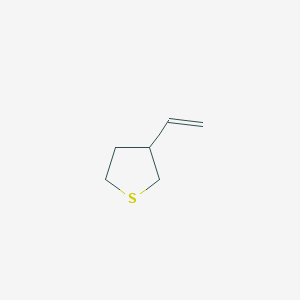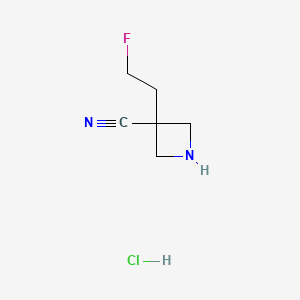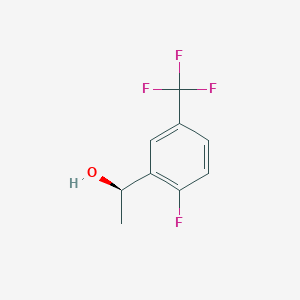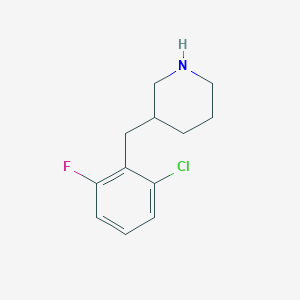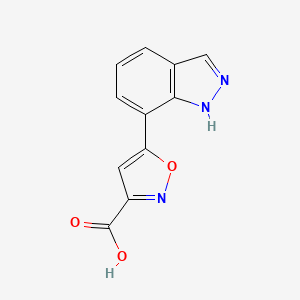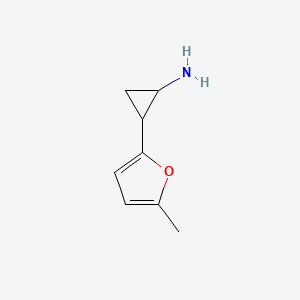
2-(5-Methylfuran-2-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methylfuran-2-yl)cyclopropan-1-amine is an organic compound with the molecular formula C8H11NO It features a cyclopropane ring attached to a 5-methylfuran moiety and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylfuran-2-yl)cyclopropan-1-amine can be achieved through several methods. One common approach involves the cyclopropanation of a suitable furan derivative followed by amination. For instance, the reaction of 5-methylfurfural with diazomethane can yield the cyclopropane intermediate, which can then be converted to the amine via reductive amination using reagents such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylfuran-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 5-Methylfuran-2-one derivatives.
Reduction: Saturated cyclopropane amines.
Substitution: N-alkyl or N-acyl derivatives of the amine
Scientific Research Applications
2-(5-Methylfuran-2-yl)cyclopropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Methylfuran-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methylfurfural: A precursor in the synthesis of 2-(5-Methylfuran-2-yl)cyclopropan-1-amine.
2-(5-Methylfuran-2-yl)ethan-1-amine: A structurally similar compound with different reactivity and applications.
Uniqueness
This compound is unique due to its cyclopropane ring, which imparts strain and reactivity not present in linear analogs.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-(5-methylfuran-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H11NO/c1-5-2-3-8(10-5)6-4-7(6)9/h2-3,6-7H,4,9H2,1H3 |
InChI Key |
PRBRPVRRHOPVNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


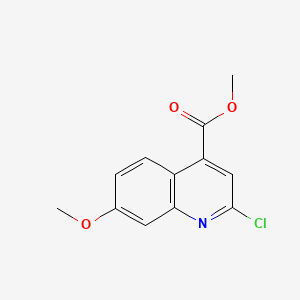
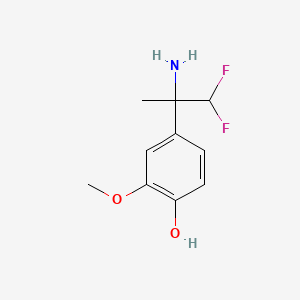
![Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-](/img/structure/B13588690.png)
